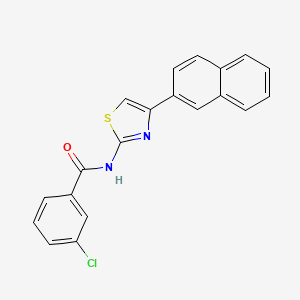

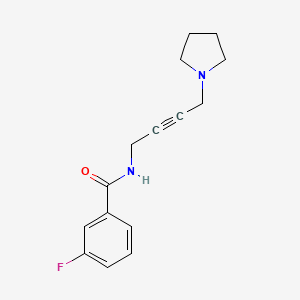

![molecular formula C20H21ClN2O B2654958 N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride CAS No. 2445794-08-9](/img/structure/B2654958.png)

N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride” is a chemical compound. It is available for purchase from various chemical suppliers . More detailed information about this compound may be available from these suppliers .

Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and molecular weight can provide important information about a compound. Unfortunately, specific information on these properties for “N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride” was not available in the search results .Aplicaciones Científicas De Investigación

Photophysical Properties and Radical Anion Generation

Unique Photophysical Properties: 1,8-Naphthalimide derivatives exhibit unique photophysical properties. Researchers have investigated their behavior in the presence of molecules containing multiple carboxy groups. For instance, the compound 1-methyl-3-(N-(1,8-naphthalimidyl)ethyl)imidazolium (MNEI) , which has a cationic receptor, undergoes a selective photo-induced colorimetric reaction when exposed to carboxylic acids such as succinate, citrate, and polyacrylate . However, the underlying mechanism remained unclear.

Photo-Induced Electron Transfer (PET): To clarify the reaction mechanism, scientists studied N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide (TENI) , which has a different cationic receptor than MNEI. The photo-induced colorimetric reaction of TENI and its analogues revealed that radical anions are generated via photo-induced electron transfer from carboxylate groups to the naphthalimide derivative. The naphthalimide-based radical anion was verified through 1H NMR and cyclic voltammetry analyses. Additionally, TENI mediates the photo-induced reduction of methylene blue. Interestingly, the colorimetric reaction does not necessarily require a cationic receptor; even a nonionic analogue with a polyethylene glycol group exhibits this behavior. However, the trimethylammonium group stabilizes the radical anion species .

Biological and Clinical Applications

Indole Derivatives: Indole derivatives, including EN300-26676100, have diverse biological and clinical applications. For example, indole-3-acetic acid , a plant hormone produced from tryptophan degradation, falls within this category. Further exploration of EN300-26676100’s pharmacological activities could reveal additional applications .

Fluorescent Molecules

Fluorescence Properties: 1,8-Naphthalimides (NIs) are widely used as fluorescent molecules in biological, chemical, and medical fields due to their high stability and various fluorescence properties under different conditions .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(1-aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O.ClH/c1-14(21)16-8-6-15(7-9-16)13-22-20(23)19-11-10-17-4-2-3-5-18(17)12-19;/h2-12,14H,13,21H2,1H3,(H,22,23);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHLAQNQFJRTQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

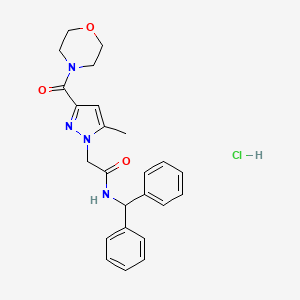

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-3-carboxamide](/img/structure/B2654877.png)

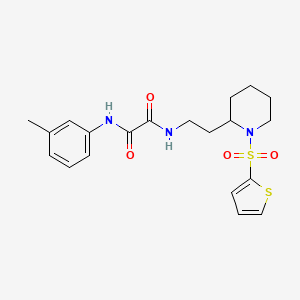

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2654886.png)

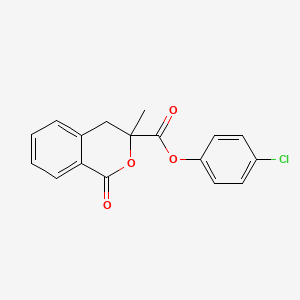

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethylsulfonylbenzamide](/img/structure/B2654887.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2654891.png)

![2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester](/img/no-structure.png)

![4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2654898.png)